methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol, also known as BAY 41-8543, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and neurotransmitter release. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to enhance the activity of sGC and increase the production of cGMP, which leads to its various physiological effects.
Biochemical and Physiological Effects:
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit the proliferation of cancer cells. This compound has also been found to have neuroprotective effects and enhance synaptic plasticity. In addition, 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been shown to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One advantage of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 in lab experiments is its specificity for sGC activation. This compound has been found to selectively activate sGC and increase the production of cGMP, which makes it a useful tool for studying the physiological effects of cGMP. However, one limitation of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 is its potential toxicity at high concentrations. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. One direction is to investigate its potential applications in the treatment of cardiovascular diseases. This compound has been found to improve cardiac function in animal models of heart failure, and further studies may reveal its potential as a therapeutic agent for heart failure patients. Another direction is to investigate its potential applications in the treatment of cancer. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to inhibit the proliferation of cancer cells, and further studies may reveal its potential as a cancer therapy. Finally, further studies may reveal the potential of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 as a neuroprotective agent for the treatment of neurological disorders.
合成方法
The synthesis method of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of triethylamine and acetic acid. The resulting compound is then treated with methyl iodide to form 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. This synthesis method has been described in detail in a research paper by Stadler et al. (2008).
科学研究应用
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cardiovascular diseases, cancer, and neurological disorders.
属性
产品名称 |
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol |
|---|---|
分子式 |
C28H27BrN4O4 |
分子量 |
563.4 g/mol |
IUPAC 名称 |
4-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H27BrN4O4/c1-4-36-22-13-19(25(23-15(2)30-32-27(23)34)24-16(3)31-33-28(24)35)12-21(29)26(22)37-14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,25H,4,14H2,1-3H3,(H2,30,32,34)(H2,31,33,35) |
InChI 键 |
XFUKQTYLSZYGMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
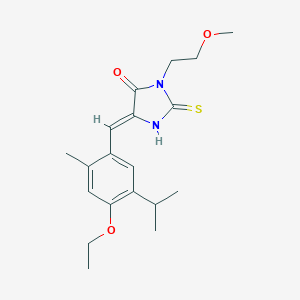
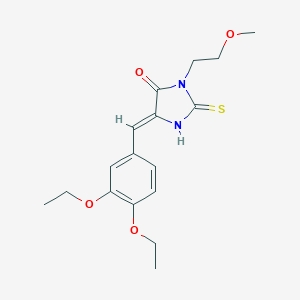
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
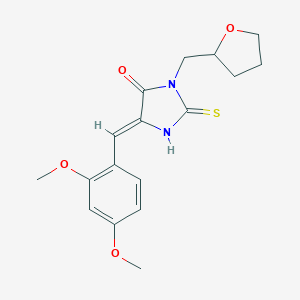
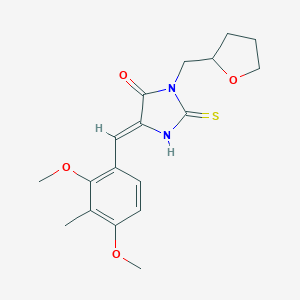
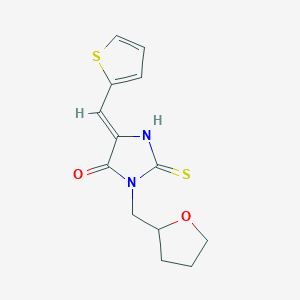
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)